molecular formula C8H9BN2O5 B1531036 (3-Acetamido-4-nitrophenyl)boronic acid CAS No. 78887-37-3

(3-Acetamido-4-nitrophenyl)boronic acid

Cat. No.: B1531036
CAS No.: 78887-37-3
M. Wt: 223.98 g/mol
InChI Key: ADVXLCMYNUPALJ-UHFFFAOYSA-N
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Description

(3-Acetamido-4-nitrophenyl)boronic acid is a useful research compound. Its molecular formula is C8H9BN2O5 and its molecular weight is 223.98 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

(3-Acetamido-4-nitrophenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the inhibition of serine proteases. It interacts with enzymes such as chymotrypsin and trypsin by forming a reversible covalent bond with the active site serine residue. This interaction inhibits the enzyme’s activity, making this compound a potent inhibitor. Additionally, it can interact with other biomolecules like proteins and peptides, forming stable complexes that can be analyzed using various biochemical techniques .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by inhibiting proteases involved in signal transduction. This inhibition can lead to changes in gene expression and cellular metabolism. For example, the inhibition of proteases by this compound can result in altered levels of specific proteins, impacting cell function and behavior .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form reversible covalent bonds with the active sites of enzymes. This binding interaction inhibits enzyme activity by blocking the catalytic function of the enzyme. The compound can also induce changes in gene expression by affecting transcription factors and other regulatory proteins. These molecular interactions highlight the compound’s potential as a biochemical tool for studying enzyme function and regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions but can degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro assays. Its stability and degradation profile are essential considerations for experimental design and interpretation .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it may exhibit toxic effects, including cellular damage and adverse physiological responses. These dosage effects highlight the importance of optimizing the concentration of this compound in experimental studies to balance efficacy and safety .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes. It can be metabolized by enzymes such as esterases and amidases, leading to the formation of metabolites that can be further analyzed. The compound’s impact on metabolic flux and metabolite levels can provide insights into its biochemical activity and potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. Understanding the transport and distribution of this compound is crucial for elucidating its cellular effects and optimizing its use in biochemical assays .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with biomolecules and its overall biochemical activity .

Properties

IUPAC Name

(3-acetamido-4-nitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BN2O5/c1-5(12)10-7-4-6(9(13)14)2-3-8(7)11(15)16/h2-4,13-14H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVXLCMYNUPALJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)[N+](=O)[O-])NC(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674557
Record name (3-Acetamido-4-nitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78887-37-3
Record name (3-Acetamido-4-nitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.